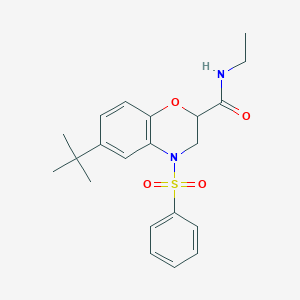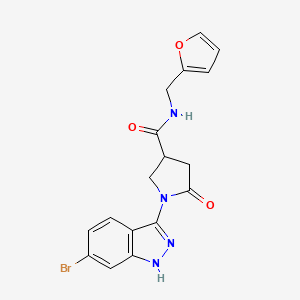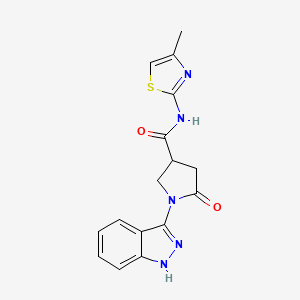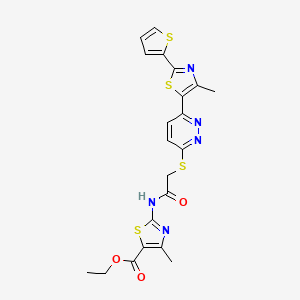![molecular formula C26H22FN5 B11229132 N'-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11229132.png)
N'-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives.
Preparation Methods
The synthesis of N4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE involves multiple steps, starting from the appropriate pyrrolo[2,3-d]pyrimidine precursor. The synthetic route typically includes:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through cyclization reactions involving suitable precursors.
Introduction of the 4-fluorophenyl and phenyl groups: These groups are introduced via substitution reactions using appropriate reagents.
Attachment of the N1,N1-dimethylbenzene-1,4-diamine moiety: This step involves coupling reactions under specific conditions to ensure the correct positioning of the substituents.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
N4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The compound is known to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways. It binds to specific enzymes and proteins, disrupting their normal function and leading to the death of the bacterial cells .
Comparison with Similar Compounds
N4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound also exhibits antitubercular activity but differs in its substituents and overall structure.
N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds have shown antimicrobial and antiproliferative activities, highlighting the versatility of the pyrrolo[2,3-d]pyrimidine scaffold.
6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole: This series of compounds has demonstrated broad-spectrum antiproliferative activity.
The uniqueness of N4-[7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE lies in its specific substituents and the resulting biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H22FN5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-N-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H22FN5/c1-31(2)21-14-10-20(11-15-21)30-25-24-23(18-6-4-3-5-7-18)16-32(26(24)29-17-28-25)22-12-8-19(27)9-13-22/h3-17H,1-2H3,(H,28,29,30) |
InChI Key |
NGEJLJXEAFEQOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]aniline](/img/structure/B11229052.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B11229067.png)



![N-(5-chloro-2-methylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11229089.png)
![6-methyl-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229095.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11229101.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11229107.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11229110.png)

![2-Phenethyl-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11229130.png)
![1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11229150.png)
